Product packaging for 2-Phenyl-2-(2-pyridyl)acetonitrile(Cat. No.:CAS No. 5005-36-7)

2-Phenyl-2-(2-pyridyl)acetonitrile

Cat. No.: B023408
CAS No.: 5005-36-7
M. Wt: 194.23 g/mol
InChI Key: CAXNYFPECZCGFK-UHFFFAOYSA-N
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Description

2-Phenyl-2-(pyridin-2-yl)acetonitrile (CAS 5005-36-7) is a versatile chemical scaffold of significant interest in modern organic synthesis and medicinal chemistry. This compound, with a molecular formula of C 13 H 10 N 2 and a molecular weight of 194.23 g/mol, features a nitrile group and chiral center flanked by phenyl and pyridin-2-yl rings, making it a valuable precursor for constructing diverse heterocyclic libraries . In pharmaceutical research, this scaffold is a key intermediate in developing novel therapeutic agents. Redesigned from the cardioactive drug Disopyramide, derivatives of 2-aryl-2-(pyridin-2-yl)acetamide have demonstrated high anticonvulsant activity in animal models of epilepsy, including the maximal electroshock seizure (MES) and 6 Hz tests . These compounds act through inhibition of voltage-gated sodium currents but show superior cardiac safety profiles compared to the parent drug . Furthermore, the core structure is utilized in molecular hybridization strategies to create pyrimidine-pyridine derivatives evaluated as potent anti-fibrotic agents, effectively inhibiting collagen synthesis and proliferation in hepatic stellate cells (HSC-T6) . The compound's nitrile group is a versatile handle for further chemical transformation, allowing conversion to carboxylic acids, primary amines, or ketones, thus expanding its utility in structure-activity relationship (SAR) studies . Specifications & Safety: • Purity: >98.0% (GC) • Appearance: White to orange or green powder to crystal • Melting Point: 86.0 to 90.0 °C • Storage: Sealed in a dry, cool, and dark place at room temperature • Hazard Information: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation . Attention: This product is intended For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2 B023408 2-Phenyl-2-(2-pyridyl)acetonitrile CAS No. 5005-36-7

Properties

IUPAC Name

2-phenyl-2-pyridin-2-ylacetonitrile
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InChI

InChI=1S/C13H10N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-9,12H
Source PubChem
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InChI Key

CAXNYFPECZCGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=CC=N2
Source PubChem
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Molecular Formula

C13H10N2
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DSSTOX Substance ID

DTXSID50863480
Record name Phenyl(pyridin-2-yl)acetonitrile
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Molecular Weight

194.23 g/mol
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Physical Description

Off-white to light brown powder; [Archer Daniels Midland MSDS]
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CAS No.

5005-36-7, 30901-64-5, 9010-10-0
Record name α-Phenyl-2-pyridineacetonitrile
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Record name 2-Pyridylphenylacetonitrile
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Synthetic Methodologies for 2 Phenyl 2 Pyridin 2 Yl Acetonitrile

Foundational Synthetic Routes

These methods represent classical and widely understood approaches in organic chemistry for the formation of carbon-carbon and carbon-nitrile bonds.

Nucleophilic Substitution Approaches

One of the most direct methods for synthesizing 2-Phenyl-2-(pyridin-2-yl)acetonitrile is through a nucleophilic substitution reaction. This approach involves the generation of a carbanion from phenylacetonitrile (B145931), which then acts as a nucleophile, attacking an electrophilic pyridine (B92270) ring. A common strategy employs the reaction of phenylacetonitrile with a 2-halopyridine, such as 2-bromopyridine (B144113), in the presence of a strong base. prepchem.com

The reaction proceeds by the deprotonation of phenylacetonitrile at the benzylic position by a strong base, like sodium amide (NaNH₂), to form a resonance-stabilized carbanion. prepchem.com This carbanion then attacks the C2 position of the 2-bromopyridine, displacing the bromide ion to form the desired product. A detailed example of this synthesis reported a yield of 54%. prepchem.com

Interactive Data Table: Nucleophilic Substitution Synthesis

Reactant 1Reactant 2BaseSolventTemperatureYieldReference
Phenylacetonitrile2-BromopyridineSodium AmideTolueneReflux54% prepchem.com

Condensation Reactions

Condensation reactions offer another potential pathway to the target molecule. This strategy could involve reacting pyridinylacetic acid derivatives with precursors of phenylacetonitrile. While specific examples for the direct synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile via this method are not extensively detailed in the provided literature, the general principle of condensation is a fundamental tool in forming the carbon skeleton of such molecules.

Nitrile Formation via Knoevenagel or Strecker Reactions

The formation of the nitrile group is a key step that can be addressed through well-established named reactions. The Strecker synthesis, dating back to 1850, is a foundational method for producing α-aminonitriles from an aldehyde or ketone, ammonia, and a cyanide source. masterorganicchemistry.com

A hypothetical Strecker-type synthesis for 2-Phenyl-2-(pyridin-2-yl)acetonitrile would likely start with 2-benzoylpyridine (a ketone). The reaction would proceed in three main stages:

Imine Formation: 2-benzoylpyridine reacts with ammonia to form an imine. masterorganicchemistry.com

Cyanide Addition: A cyanide source, such as potassium cyanide, adds to the imine to form the corresponding α-aminonitrile. masterorganicchemistry.com

Modification: A subsequent deamination step would be required to arrive at the final product, which represents a modification of the classic Strecker synthesis that typically leads to amino acids after hydrolysis. masterorganicchemistry.com

Advanced Synthetic Protocols

More contemporary and complex methods offer alternative routes and applications for the 2-Phenyl-2-(pyridin-2-yl)acetonitrile core structure.

Cyanoethylation of Pyridine Derivatives

Cyanoethylation is a specific type of Michael addition that involves the addition of a nucleophile to acrylonitrile. While this is a powerful tool for introducing a cyanoethyl group (-CH₂CH₂CN) into a molecule, its direct application for the synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile, which has a cyanomethyl (-CHCN) structure, is not a commonly reported or straightforward pathway. A multi-step process involving an initial cyanoethylation followed by significant molecular rearrangement and side-chain cleavage would be conceptually necessary, making it a less efficient route compared to the foundational methods.

Palladium-Catalyzed Annulation Methods

Palladium catalysis is a cornerstone of modern organic synthesis. While not a direct method for synthesizing the title compound itself, derivatives of 2-(pyridin-2-yl)acetonitrile are valuable precursors in advanced palladium-catalyzed annulation reactions to build more complex heterocyclic systems. nih.govfigshare.com

Research has demonstrated a palladium-catalyzed regioselective annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates. organic-chemistry.org This reaction provides an efficient and direct route to polysubstituted indolizines, a class of nitrogen-fused heterocycles with significant pharmaceutical interest due to their biological activities. organic-chemistry.org The choice of the phosphine ligand in the catalytic system is reported to be crucial for controlling the high regioselectivity of the reaction. nih.govorganic-chemistry.org

Interactive Data Table: Palladium-Catalyzed Annulation using a 2-(Pyridin-2-yl)acetonitrile Derivative

Substrate 1Substrate 2Catalyst SystemBaseSolventTemperatureProduct TypeReference
2-(Pyridin-2-yl)acetonitrile derivativePropargyl CarbonatePd₂(dba)₃/DPE-PhosK₂CO₃DMSO140°CPolysubstituted Indolizine organic-chemistry.org

This application highlights the utility of the 2-(pyridin-2-yl)acetonitrile scaffold as a key building block in advanced synthetic protocols for constructing complex molecules. organic-chemistry.org

Reaction Conditions and Optimization Strategies

The synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile is typically achieved through the nucleophilic substitution reaction between a phenylacetonitrile carbanion and a 2-halopyridine. The efficiency of this process is highly dependent on the careful control of reaction conditions.

Influence of Solvent Systems

The choice of solvent is a critical factor that can significantly influence the reaction's yield and rate. A common solvent employed in the synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile is dry toluene. prepchem.comgoogle.com Toluene is a non-polar aprotic solvent that is suitable for reactions involving strong bases like sodium amide, as it does not interfere with the deprotonation of phenylacetonitrile to form the necessary carbanion. prepchem.com Its relatively high boiling point also allows for the reaction to be conducted at elevated temperatures, such as reflux, to drive the reaction to completion. prepchem.com

In the synthesis of related phenylacetonitrile derivatives, other solvent systems have been explored. For instance, electrochemical synthesis methods have utilized 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), which can modulate the reactivity of intermediates. researchgate.net For the synthesis of the isomeric 2-(pyridin-4-yl) acetonitrile, dimethyl sulfoxide (DMSO) has been used as the reaction solvent. google.com The selection of the solvent system is therefore tailored to the specific reagents and reaction mechanism being employed.

Role of Specific Catalysts and Reagents

The primary reagents for this synthesis are phenylacetonitrile and a 2-substituted pyridine, such as 2-bromopyridine or 2-chloropyridine. prepchem.comgoogle.com The key to the reaction is the deprotonation of phenylacetonitrile, which possesses an acidic α-hydrogen, to generate a nucleophilic carbanion. This is accomplished through the use of a strong base.

Sodium amide (NaNH₂) is a frequently used and effective strong base for this transformation. prepchem.comgoogle.com It is powerful enough to quantitatively deprotonate phenylacetonitrile, thereby generating the reactive intermediate required to attack the pyridine ring. prepchem.com The reaction proceeds via a nucleophilic attack of the phenylacetonitrile carbanion on the 2-position of the pyridine ring, displacing the halide.

The table below summarizes the key reagents used in a common synthetic route.

Role Reagent/Catalyst Function Source
ReactantPhenylacetonitrileSource of the phenylacetonitrile carbanion prepchem.comgoogle.com
Reactant2-Bromopyridine / 2-ChloropyridinePyridine source, electrophile prepchem.comgoogle.com
ReagentSodium Amide (NaNH₂)Strong base for deprotonation prepchem.comgoogle.com

Optimization of Temperature and Reaction Time

Temperature and reaction duration are crucial parameters that require careful optimization to maximize product yield and minimize side reactions. Different synthetic protocols report varying conditions.

One established procedure involves a multi-step temperature profile. Initially, phenylacetonitrile is added to a suspension of sodium amide in toluene while maintaining the temperature at 30-35°C with cooling. prepchem.com Following this addition, the mixture is brought to reflux (the boiling point of toluene is approximately 111°C) and held there for 4.5 hours to ensure complete formation of the carbanion. prepchem.com Subsequently, 2-bromopyridine is added, and the reaction is continued at reflux for an additional 3 hours. prepchem.com

Another reported method involves adding sodium amide to a mixture of 2-chloropyridine and benzyl cyanide in toluene, keeping the temperature below 30°C. google.com The reaction mixture is then stirred for a prolonged period of 16 hours at ambient temperature. google.com This longer reaction time at a lower temperature provides an alternative to the high-temperature reflux conditions. The choice between these conditions may depend on factors such as desired reaction rate, energy consumption, and equipment limitations.

The following table outlines the different temperature and time optimizations found in the literature.

Parameter Condition 1 Condition 2
Initial Addition Temp. 30-35°C prepchem.com< 30°C google.com
Reaction Temperature Reflux prepchem.comAmbient Temperature google.com
Reaction Time 7.5 hours (total reflux time) prepchem.com16 hours google.com
Reactants Phenylacetonitrile, 2-Bromopyridine prepchem.comBenzyl cyanide, 2-Chloropyridine google.com

Chemical Reactivity and Mechanistic Investigations of 2 Phenyl 2 Pyridin 2 Yl Acetonitrile

Intrinsic Reactivity Profile

The inherent reactivity of 2-Phenyl-2-(pyridin-2-yl)acetonitrile is largely defined by the electronic properties of its constituent functional groups. The electron-withdrawing nature of the nitrile group and the ability of the pyridine (B92270) ring to coordinate to other species are paramount to its chemical behavior.

The nitrile (-C≡N) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This electronic influence has significant consequences for the molecule's reactivity. The primary effect is the acidification of the α-carbon, the carbon to which the nitrile, phenyl, and pyridyl groups are attached.

The withdrawal of electron density by the nitrile group stabilizes the conjugate base (a carbanion) that forms upon deprotonation of the α-carbon. youtube.com This stabilization makes the α-proton more acidic compared to a similar proton in a molecule lacking this electron-withdrawing group. quora.comlibretexts.org This enhanced acidity is a key feature of its reactivity, allowing it to act as a nucleophile in the presence of a suitable base.

Table 1: Influence of Electron-Withdrawing Groups on Acidity

Compound Feature Electronic Effect Consequence on Reactivity
Nitrile Group (-C≡N) Strong Inductive and Resonance Withdrawal Increased acidity of the α-proton; stabilization of the corresponding carbanion. youtube.comquora.com
Phenyl Group (-C6H5) Can act as an electron-withdrawing or -donating group depending on the reaction, but generally delocalizes charge. Contributes to the stabilization of the carbanion through resonance.

| Pyridyl Group (-C5H4N) | Electron-deficient aromatic ring. wikipedia.org | Further enhances the acidity of the α-proton and influences the regioselectivity of reactions on the ring itself. |

The pyridine ring contains a nitrogen atom with a lone pair of electrons in an sp² hybrid orbital. This lone pair is not part of the aromatic π-system and is available for donation, making the pyridine moiety a good Lewis base and a competent ligand for metal ions. wikipedia.org

The nitrogen atom of the pyridine ring in 2-Phenyl-2-(pyridin-2-yl)acetonitrile can coordinate to various metal centers, influencing the compound's solubility, stability, and reactivity. This coordinating ability is fundamental in the field of coordination chemistry and catalysis. For instance, derivatives of this compound can act as bidentate ligands, coordinating to a metal center through both the nitrogen of the pyridine ring and a carbon atom of the phenyl ring, forming stable cyclometalated complexes with transition metals like rhodium(III) and platinum(II).

Studies on rhodium-N-heterocyclic carbene complexes have shown that pyridine preferentially coordinates to the metal center. nih.govrsc.org In contrast, acetonitrile is a more labile ligand, indicating the stronger coordinating ability of the pyridine ring compared to the nitrile group within the same molecule. nih.govrsc.org

Table 2: Coordination Behavior of the Pyridine Moiety

Metal Center Coordination Mode Resulting Complex
Rhodium(III) Bidentate (N, C) Cyclometalated rhodium(III) complexes.

| Platinum(II) | Bidentate (N, C) | Cyclometalated platinum(II) complexes. |

Characterization of Reaction Pathways

The reactivity of 2-Phenyl-2-(pyridin-2-yl)acetonitrile has been explored through various reaction pathways, including oxidation, reduction, and substitution reactions. These transformations highlight the versatility of this scaffold in organic synthesis.

The 2-Phenyl-2-(pyridin-2-yl)acetonitrile molecule possesses several sites susceptible to oxidation. The benzylic carbon, the pyridine ring, and the phenyl ring can all undergo oxidation under different conditions.

The benzylic C-H bond is activated by the adjacent phenyl and pyridyl groups, making it a target for oxidation. The oxidation of similar benzylpyridine compounds to their corresponding ketones has been achieved using copper or iron catalysts with molecular oxygen. longdom.org Furthermore, photo-oxidation of 2-benzylpyridine is also a known transformation. acs.org The pyridine ring itself can be oxidized at the nitrogen atom by reagents like hydrogen peroxide or peracids to form the corresponding Pyridine-N-oxide. gcwgandhinagar.com This transformation can alter the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions.

Table 3: Potential Oxidation Reactions

Reagent/Catalyst Site of Oxidation Potential Product
Cu(I) or Fe(II) / O₂ Benzylic C-H Phenyl(pyridin-2-yl)methanone
Peracid (e.g., m-CPBA) Pyridine Nitrogen 2-Phenyl-2-(1-oxido-pyridin-2-yl)acetonitrile

| Pd(OAc)₂ / Oxidant | Phenyl Ring C-H | Hydroxylated phenyl derivatives |

Both the nitrile group and the pyridine ring are reducible functional groups. The selective reduction of one over the other is a synthetic challenge that can be addressed by carefully choosing the reducing agent and reaction conditions.

The nitrile group can be reduced to a primary amine, (2-phenyl-2-(pyridin-2-yl)ethan-1-amine), using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation. libretexts.org

The pyridine ring can be hydrogenated to a piperidine ring, which is a common transformation in medicinal chemistry. researchgate.net Catalytic hydrogenation of pyridines often requires harsh conditions, but the reaction can be facilitated by using an acid, which protonates the pyridine nitrogen and makes the ring more susceptible to reduction. stackexchange.comnih.gov A study on the hydrogenation of pyridinecarbonitriles using a Pd/C catalyst demonstrated that the chemoselectivity between the reduction of the nitrile group and the pyridine ring can be tuned by adjusting the amount of an acidic additive like sulfuric acid. rsc.org

Table 4: Potential Reduction and Hydrogenation Reactions

Reagent/Catalyst Conditions Site of Reduction Potential Product
LiAlH₄ Anhydrous ether Nitrile group 2-Phenyl-2-(pyridin-2-yl)ethan-1-amine
H₂ / Pd/C Mild (e.g., 30°C, 6 bar), acidic Nitrile and Pyridine Ring 2-Phenyl-2-(piperidin-2-yl)ethan-1-amine rsc.org
H₂ / PtO₂ Acetic acid, 50-70 bar Pyridine Ring 2-Phenyl-2-(piperidin-2-yl)acetonitrile researchgate.net

| HCOOH-Et₃N / [Cp*RhCl₂]₂ | 40°C | Pyridine Ring (as pyridinium salt) | 2-Phenyl-2-(1,2,3,6-tetrahydropyridin-2-yl)acetonitrile or 2-Phenyl-2-(piperidin-2-yl)acetonitrile semanticscholar.org |

The pyridine ring in 2-Phenyl-2-(pyridin-2-yl)acetonitrile behaves as an electron-deficient aromatic system. wikipedia.org This electronic character dictates its susceptibility to different types of substitution reactions.

Electrophilic Aromatic Substitution (EAS): Due to the electronegative nitrogen atom, the pyridine ring is strongly deactivated towards electrophilic attack, much like nitrobenzene. wikipedia.orgquimicaorganica.org When EAS does occur, it requires harsh conditions and proceeds preferentially at the C-3 and C-5 positions, as attack at C-2, C-4, or C-6 would lead to a highly unstable carbocation intermediate with a positive charge on the electronegative nitrogen atom. quimicaorganica.orgaklectures.comstudy.com

Nucleophilic Aromatic Substitution (SNAr): In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. wikipedia.orgslideshare.netquimicaorganica.org The attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom, which is a stabilizing feature. stackexchange.com For 2-Phenyl-2-(pyridin-2-yl)acetonitrile, the C-6 position would be another activated site for nucleophilic attack. Reactions like the Chichibabin reaction (amination with sodium amide) typically occur at the 2-position of unsubstituted pyridine. slideshare.net

Table 5: Substitution Reactivity of the Pyridine Ring

Reaction Type Preferred Position(s) Reactivity Mechanistic Rationale
Electrophilic Aromatic Substitution (EAS) C-3, C-5 Low (requires harsh conditions) Avoids placing a positive charge on the electronegative nitrogen in the intermediate. quimicaorganica.orgstudy.com

| Nucleophilic Aromatic Substitution (SNAr) | C-4, C-6 (since C-2 is substituted) | High (facilitated by the electron-deficient ring) | Allows delocalization of negative charge onto the electronegative nitrogen in the intermediate. stackexchange.com |

Elucidation of Reaction Mechanisms

The unique structural arrangement of 2-Phenyl-2-(pyridin-2-yl)acetonitrile, featuring a phenyl ring, a pyridyl ring, and a nitrile group all connected to a central tetrahedral carbon, gives rise to a rich and complex reactivity profile. The elucidation of the mechanisms governing its transformations is crucial for harnessing its synthetic potential. This section explores the mechanistic underpinnings of three key reaction classes: carbon-hydrogen (C-H) activation, cyclization reactions, and nucleophilic addition pathways.

The C-H activation of 2-Phenyl-2-(pyridin-2-yl)acetonitrile, particularly at the ortho-position of the phenyl ring, is a powerful strategy for molecular functionalization. The mechanism of this process is heavily influenced by the presence of the pyridyl nitrogen, which acts as a directing group. While direct studies on the nitrile-containing compound are limited, extensive mechanistic investigations on the closely related scaffold, 2-phenylpyridine, provide a robust model for understanding these transformations. Transition metals, especially palladium, rhodium, and iridium, are pivotal in catalyzing these reactions. rsc.orgnih.govrsc.org

The generally accepted mechanism proceeds through a chelation-assisted pathway. The reaction is initiated by the coordination of the pyridyl nitrogen to the metal center. This coordination brings the metal catalyst into close proximity to the ortho C-H bonds of the phenyl ring, facilitating their cleavage. This step, often referred to as cyclometalation, results in the formation of a stable five-membered metallacycle intermediate (a palladacycle in the case of palladium catalysis). rsc.orgresearchgate.net

Subsequent steps in the catalytic cycle depend on the specific reaction partners. A common pathway involves the oxidative addition of a substrate to the cyclometalated intermediate. For instance, in palladium-catalyzed reactions, the Pd(II) intermediate can undergo oxidative addition to form a high-valent Pd(IV) species. rsc.org This is followed by reductive elimination, which forms the new carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(II) catalyst, thus completing the cycle. rsc.org

Kinetic studies on related 2-phenylpyridine systems have shown that the C-H activation step is typically electrophilic in nature. acs.org This is supported by the observation that phenyl rings bearing electron-donating substituents react significantly faster than those with electron-withdrawing groups. researchgate.netacs.org The regioselectivity of the C-H activation is also highly sensitive to steric effects, with substitution at the meta-position of the phenyl ring often directing activation exclusively to the less hindered ortho-position. rsc.orgacs.org

Table 1: Influence of Substituents on the Regioselectivity of C-H Activation in meta-Substituted 2-Phenylpyridine Analogs.
meta-Substituent on Phenyl RingObserved RegioselectivityMechanistic Implication
-CH₃Activation occurs only at the less sterically hindered ortho-position. acs.orgReaction is highly sensitive to steric hindrance. acs.org
-CF₃Slower reaction rate compared to electron-donating groups. acs.orgConsistent with an electrophilic C-H activation mechanism. acs.org
-OMeFaster reaction rate compared to electron-withdrawing groups. acs.orgElectron-donating groups facilitate the electrophilic attack by the metal center. acs.org

The bifunctional nature of 2-Phenyl-2-(pyridin-2-yl)acetonitrile, possessing both nucleophilic (the aromatic rings) and electrophilic (the nitrile carbon upon activation) centers, makes it a candidate for intramolecular cyclization reactions to form novel polycyclic heterocyclic systems. These reactions typically require activation and proceed via intramolecular electrophilic aromatic substitution, where one of the aromatic rings acts as an internal nucleophile.

A relevant model for such a transformation is the Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of β-arylethylamides. organic-chemistry.orgwikipedia.org By analogy, if the nitrile group of 2-Phenyl-2-(pyridin-2-yl)acetonitrile were first hydrated to an amide, a subsequent acid-catalyzed cyclodehydration could lead to a dihydroisoquinoline-type structure. The mechanism of such a process is believed to involve the formation of a highly electrophilic nitrilium ion intermediate. wikipedia.org This intermediate is then attacked by the electron-rich π-system of the adjacent phenyl ring, leading to ring closure. Subsequent deprotonation re-aromatizes the system and yields the final cyclized product.

Another potential pathway involves the intramolecular cyclization of derivatives where the phenyl ring is suitably substituted. For instance, free-radical cyclization has been successfully employed to synthesize complex polyheterocycles from o-bromophenyl-substituted pyrrolylpyridinium salts. nih.gov In a similar vein, a derivative of 2-Phenyl-2-(pyridin-2-yl)acetonitrile bearing an appropriate leaving group (e.g., a halogen) on the phenyl ring could undergo intramolecular arylation onto the pyridine ring, or vice versa, under radical or transition-metal-catalyzed conditions. nih.gov Such reactions provide a powerful route to fused N-heterocyclic scaffolds.

Table 2: Plausible Intramolecular Cyclization Pathways for Derivatives of 2-Phenyl-2-(pyridin-2-yl)acetonitrile.
Reaction TypeRequired PrecursorKey IntermediatePotential Product Class
Bischler-Napieralski TypeAmide derivative (from nitrile hydrolysis)Nitrilium ion wikipedia.orgDihydroisoquinolines wikipedia.org
Radical CyclizationHalogen-substituted aromatic ringAryl radicalFused Pyridyl-Isoquinoline Systems nih.gov
Friedel-Crafts TypeActivation of a tethered groupCarbocation / Acylium ionTricyclic N-Heterocycles researchgate.net

The nitrile functional group (C≡N) in 2-Phenyl-2-(pyridin-2-yl)acetonitrile is a key site for reactivity, primarily undergoing nucleophilic addition. The mechanism of this process is analogous to that of nucleophilic addition to carbonyl groups, owing to the polarization of the carbon-nitrogen triple bond, which renders the carbon atom electrophilic. ucalgary.ca

The specific pathway of nucleophilic addition depends on the nature of the nucleophile. Strong, anionic nucleophiles such as organometallic reagents (e.g., Grignard reagents, R-MgX) or hydrides (e.g., from LiAlH₄) can add directly to the electrophilic carbon of the nitrile. ucalgary.ca This addition breaks one of the π-bonds and forms a tetrahedral intermediate, which exists as an imine anion salt. Upon aqueous or acidic workup, this intermediate is protonated to form an imine, which can then be isolated or, more commonly, undergo hydrolysis to a ketone (in the case of Grignard reagents) or be further reduced to a primary amine (in the case of hydrides).

Weaker, neutral nucleophiles, such as water or alcohols, generally require acid catalysis to react with the nitrile group. ucalgary.ca The catalytic cycle begins with the protonation of the nitrile nitrogen by the acid. This protonation significantly increases the electrophilicity of the carbon atom, activating it towards attack by the weak nucleophile. The resonance form of the protonated nitrile reveals its carbocationic character. ucalgary.ca The nucleophile then adds to the carbon, and subsequent proton transfer steps lead to the final product, such as a carboxylic acid in the case of acid-catalyzed hydrolysis. ucalgary.ca

Table 3: Common Nucleophilic Addition Reactions at the Nitrile Group.
ReactionNucleophile/ReagentMechanism TypeIntermediateFinal Product Functional Group
Grignard ReactionR-MgXDirect addition of strong nucleophile ucalgary.caImine anion saltKetone (after hydrolysis)
ReductionLiAlH₄Direct addition of strong nucleophile (hydride) ucalgary.caImine anion saltPrimary Amine
Acid-Catalyzed HydrolysisH₂O / H⁺Addition of weak nucleophile to activated nitrile ucalgary.caProtonated nitrileCarboxylic Acid

Advanced Spectroscopic and Crystallographic Characterization of 2 Phenyl 2 Pyridin 2 Yl Acetonitrile

Spectroscopic Analysis Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable information about molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen (¹H) and carbon (¹³C) atoms within the 2-Phenyl-2-(pyridin-2-yl)acetonitrile structure.

¹H NMR: In a ¹H NMR spectrum of this compound, the protons on the phenyl and pyridinyl rings would appear as complex multiplets in the aromatic region (typically δ 7.0-8.7 ppm). The single proton at the chiral center (the methine proton, -CH(CN)-) would likely appear as a singlet further upfield. The exact chemical shifts are sensitive to the solvent used and the electronic effects of the adjacent nitrile and aromatic rings.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov A spectrum has been recorded for this compound. nih.gov The spectrum would show distinct signals for the nitrile carbon (C≡N), the methine carbon, and the carbons of the phenyl and pyridinyl rings. The chemical shifts would be characteristic of their electronic environments.

2D Correlation Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between adjacent protons within the phenyl and pyridinyl rings, while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming assignments made in the 1D spectra.

While the principles of NMR are well-established for this type of molecule, specific, publicly available high-resolution spectral data with detailed peak assignments for 2-Phenyl-2-(pyridin-2-yl)acetonitrile is limited.

Table 1: Expected ¹H and ¹³C NMR Data

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Methine CH Data not available Data not available
Phenyl CHs ~ 7.2 - 7.6 ~ 125 - 138
Pyridinyl CHs ~ 7.2 - 8.7 ~ 120 - 150
Quaternary Carbons N/A Data not available

Note: Expected values are based on typical ranges for these functional groups. Actual values require experimental determination.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. nih.gov An FTIR spectrum has been recorded from a crystalline melt of the compound. nih.gov

The key diagnostic absorption band in the IR spectrum of 2-Phenyl-2-(pyridin-2-yl)acetonitrile is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the range of 2200-2260 cm⁻¹. Other significant absorptions include C-H stretching vibrations from the aromatic rings (around 3000-3100 cm⁻¹) and C=C and C=N stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region).

Table 2: Key IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretch 2200 - 2260
Aromatic C-H Stretch 3000 - 3100

UV-Vis spectroscopy probes the electronic transitions within a molecule. nih.gov Aromatic compounds like 2-Phenyl-2-(pyridin-2-yl)acetonitrile absorb UV light, promoting electrons from lower to higher energy molecular orbitals. The spectrum is expected to show absorptions characteristic of the phenyl and pyridinyl chromophores. These typically involve π → π* transitions, which appear as strong absorption bands in the UV region. The conjugation between the rings and the influence of the nitrile group can affect the position and intensity of these absorption maxima (λ_max).

High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For 2-Phenyl-2-(pyridin-2-yl)acetonitrile (C₁₃H₁₀N₂), the calculated exact mass is 194.0844 Da. nih.gov

In addition to the molecular ion peak (M⁺), mass spectrometry also reveals fragmentation patterns that offer structural clues. Gas Chromatography-Mass Spectrometry (GC-MS) data shows significant peaks at m/z 194 (molecular ion), 193 (loss of one hydrogen atom), and 167 (likely loss of the HCN group). nih.gov

Table 3: Mass Spectrometry Data

Parameter Value Interpretation
Molecular Formula C₁₃H₁₀N₂
Exact Mass 194.0844 Da Confirms elemental composition
m/z 194 [M]⁺ Molecular Ion
m/z 193 [M-H]⁺ Loss of a hydrogen radical

X-ray Crystallography and Structural Insights

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a detailed electron density map can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions.

As of this writing, a single-crystal X-ray diffraction structure for the isolated compound 2-Phenyl-2-(pyridin-2-yl)acetonitrile has not been reported in publicly accessible crystallographic databases. Such a study would provide unambiguous confirmation of its covalent structure and offer insights into its solid-state packing and potential hydrogen bonding or π-stacking interactions.

Single-Crystal X-ray Diffraction Studies

To date, the determination of the three-dimensional structure of 2-phenyl-2-(pyridin-2-yl)acetonitrile by single-crystal X-ray diffraction has not been documented in the refereed literature. The inherent flexibility of the molecule, with rotational freedom around the C-C single bonds connecting the phenyl, pyridyl, and nitrile groups, may present challenges in obtaining single crystals suitable for diffraction studies.

Nevertheless, the conformation of derivatives of 2-phenyl-2-(pyridin-2-yl)acetonitrile can be thoroughly examined when they are incorporated as ligands in metal complexes. In these complexes, the coordination to a metal center often locks the ligand into a more rigid conformation, facilitating crystallization and structural determination. For instance, in rhodium(III) and platinum(II) complexes, the 2-(pyridin-2-yl)phenyl moiety, a deprotonated form of a derivative, acts as a bidentate ligand, coordinating to the metal center through the nitrogen of the pyridine (B92270) ring and a carbon atom of the phenyl ring.

In the case of bis[2-(pyridin-2-yl)phenyl-κ²N,C¹]rhodium(III) complexes, the rhodium center typically exhibits a distorted octahedral geometry. nih.gov The 2-(pyridin-2-yl)phenyl ligands are arranged with the two nitrogen atoms in a trans configuration and the two carbon atoms in a cis configuration. nih.gov The Rh-N(ppy) bond lengths are typically in the range of 2.030(1) to 2.051(1) Å, while the Rh-C(ppy) bond lengths are approximately 1.990(2) to 1.993(2) Å. nih.gov The bite angle of the chelating ligand, N-Rh-C, is a key parameter in describing the coordination geometry.

Detailed crystallographic data for a representative rhodium complex is provided in the table below.

Crystallographic Data for a Representative Rhodium Complex
Complex (OC-6-42)-acetonitrilechloridobis[2-(pyridin-2-yl)phenyl-κ²N,C¹]rhodium(III)
Formula C₂₄H₁₉ClN₃Rh
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 11.0844 (3)
b (Å) 16.8189 (5)
c (Å) 11.2339 (3)
β (°) ** 99.408 (1)
Volume (ų) **2065.99 (10)
Z 4
Data sourced from reference nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The way in which molecules are arranged in a crystal lattice is governed by a variety of intermolecular interactions. While the crystal structure of the free 2-phenyl-2-(pyridin-2-yl)acetonitrile is unknown, the analysis of the crystal packing of its metal complexes reveals several key non-covalent interactions that dictate their solid-state architecture.

In cobalt(II) complexes featuring pyridine-based macrocyclic ligands with pendant pyridine arms, supramolecular 1D chains are formed through hydrogen bonds between oxygen atoms and aromatic C-H groups. nih.gov These chains are further stabilized by π-π stacking interactions between adjacent pyridine rings, with centroid-to-centroid distances of approximately 4.2 to 4.3 Å. nih.gov

For metal complexes of 4′-phenyl-2,2′:6′,2″-terpyridine, a related ligand system, the crystal packing is often characterized by what is known as the "terpy embrace". researchgate.net This can result in the formation of 2D layers or 1D chains, depending on whether the phenyl substituents are located in the interlayer domain or intercalated into the terpy embrace. researchgate.net These structures are further stabilized by edge-to-face (EF) and offset-face-to-face (OFF) π-stacking interactions between the aromatic rings. researchgate.net

These examples from related systems suggest that the crystal packing of any potential crystalline form of 2-phenyl-2-(pyridin-2-yl)acetonitrile or its metal complexes would likely be influenced by a combination of C-H···N hydrogen bonds, π-π stacking interactions between the phenyl and pyridyl rings, and potentially interactions involving the nitrile group.

Structural Characterization of Metal Complexes involving 2-Phenyl-2-(pyridin-2-yl)acetonitrile Derivatives

The 2-(pyridin-2-yl)phenyl moiety, derived from 2-phenyl-2-(pyridin-2-yl)acetonitrile, is a prominent cyclometalating ligand in coordination chemistry, forming stable complexes with a variety of transition metals, most notably rhodium(III) and platinum(II). These complexes have been investigated for their potential applications in catalysis and as phosphorescent materials.

Rhodium(III) Complexes:

A number of bis-cyclometalated rhodium(III) complexes of the type [Rh(ppy)₂L₂] (where ppy is the 2-(pyridin-2-yl)phenyl ligand and L is a monodentate ligand) have been synthesized and structurally characterized. For example, the complex (OC-6-42)-acetonitrilechloridobis[2-(pyridin-2-yl)phenyl-κ²N,C¹]rhodium(III) features a rhodium center in a distorted octahedral environment. nih.gov The complex is isostructural with its iridium(III) analog. nih.gov The Rh-Cl bond length is 2.4862(4) Å, and the Rh-N(acetonitrile) bond length is 2.162(1) Å. nih.gov The elongation of these bonds is attributed to the strong trans influence of the phenyl donor group. nih.gov Another example is the acetate (B1210297) complex, Rh(ppy)₂(OAc), which has also been structurally characterized by single-crystal X-ray diffraction. researchgate.net

Platinum(II) Complexes:

Platinum(II) complexes incorporating the 2-(pyridin-2-yl)phenyl ligand are also well-documented. These complexes typically adopt a square-planar geometry, which is characteristic of d⁸ metal ions. The introduction of different ancillary ligands allows for the fine-tuning of the electronic and photophysical properties of these complexes. For instance, a series of alkynylplatinum(II) complexes with 2,6-di(pyrid-2-yl)pyrazine have been synthesized and structurally characterized, exhibiting interesting thermoresponsive aggregation behavior. acs.org The platinum(II) centers in these complexes display a distorted square-planar geometry due to the restricted bite angle of the tridentate ligand. acs.org NCN-coordinated Pt(II) complexes with bis-cyclometalating 2,6-dipyridylbenzene type ligands are highly luminescent. researchgate.net

The table below summarizes key bond lengths for a selection of structurally characterized metal complexes containing derivatives of 2-phenyl-2-(pyridin-2-yl)acetonitrile.

Selected Bond Lengths in Metal Complexes
Complex Bond Length (Å)
[RhCl(ppy)₂(CH₃CN)]Rh-N(ppy)2.030(1) - 2.051(1)
Rh-C(ppy)1.990(2) - 1.993(2)
Rh-Cl2.4862(4)
Rh-N(CH₃CN)2.162(1)
[Rh(ppy)₂(OAc)]-Data not available in provided search results
Data for the rhodium complex is sourced from reference nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. For 2-Phenyl-2-(pyridin-2-yl)acetonitrile, DFT calculations provide valuable insights into its geometry, electronic characteristics, and vibrational behavior.

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Phenyl-2-(pyridin-2-yl)acetonitrile, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are employed to determine its optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Vibrational analysis, based on the optimized geometry, is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies are often scaled to better match experimental data.

For 2-Phenyl-2-(pyridin-2-yl)acetonitrile, the vibrational spectrum exhibits characteristic bands corresponding to the functional groups present in the molecule. For example, the C≡N stretching vibration of the nitrile group is a prominent feature, typically appearing in the 2200-2300 cm⁻¹ region of the IR spectrum. researchgate.net The C-H stretching vibrations of the phenyl and pyridine (B92270) rings are expected in the 3000-3100 cm⁻¹ range. elixirpublishers.com The C=N stretching within the pyridine ring is typically observed between 1500 and 1600 cm⁻¹. elixirpublishers.com The interpretation of these vibrational modes is aided by visualizing the atomic motions associated with each calculated frequency. Comparing the computed spectrum with experimental FT-IR and FT-Raman data allows for the assignment of observed spectral bands to specific molecular vibrations. elixirpublishers.com

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
C-H Stretching (Aromatic)3000-3100
C≡N Stretching2200-2300
C=N Stretching (Pyridine Ring)1500-1600
C-N Stretching1266-1382

This table presents typical wavenumber ranges for the indicated vibrational modes and is for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwpmucdn.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For 2-Phenyl-2-(pyridin-2-yl)acetonitrile, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. The HOMO-LUMO gap provides insight into the molecule's electronic transitions and its potential for charge transfer within the molecule. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. nih.gov The introduction of electron-withdrawing or electron-donating groups to the phenyl or pyridine rings can significantly alter the HOMO and LUMO energy levels and, consequently, the molecule's reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, typically using a color scale. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. Green areas correspond to neutral or near-neutral potential.

For 2-Phenyl-2-(pyridin-2-yl)acetonitrile, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The nitrogen atom in the pyridine ring would also exhibit a negative potential. Conversely, the hydrogen atoms of the phenyl and pyridine rings would be characterized by positive potential (blue). This visualization helps in understanding the intermolecular interactions and the preferred sites for chemical reactions.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design and discovery to predict the binding mode and affinity of a small molecule (ligand) to the active site of a biological macromolecule, such as a protein (receptor).

Molecular docking simulations can be used to predict the binding affinity of 2-Phenyl-2-(pyridin-2-yl)acetonitrile with various biological targets. The process involves generating a multitude of possible binding poses of the ligand within the receptor's active site and then using a scoring function to estimate the binding energy for each pose. The pose with the lowest energy is considered the most likely binding mode.

Analysis of Protein-Ligand Interactions

Due to its nature as a primary metabolite of the antigastrin compound SC 15396, the specific protein-ligand interactions of 2-Phenyl-2-(pyridin-2-yl)acetonitrile have not been extensively studied as an independent agent. bioscience.co.ukmedchemexpress.commedchemexpress.com Research has predominantly focused on the pharmacological effects of the parent compound, which was investigated for its ability to inhibit gastric acid secretion. nih.gov However, by applying principles of computational chemistry and analyzing the structural features of 2-Phenyl-2-(pyridin-2-yl)acetonitrile, we can theorize the nature of its interactions within a protein binding pocket.

The structure of 2-Phenyl-2-(pyridin-2-yl)acetonitrile features a central chiral carbon atom bonded to a phenyl group, a pyridin-2-yl group, and a nitrile group. These functional groups dictate the potential non-covalent interactions the molecule can form with amino acid residues in a protein's active site.

Key Structural Features and Potential Interactions:

Phenyl Group: The non-polar phenyl ring is likely to engage in hydrophobic interactions with non-polar amino acid residues such as valine, leucine, isoleucine, and phenylalanine within a binding pocket. Additionally, it can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor , forming hydrogen bonds with donor residues like serine, threonine, or the backbone amide protons of the protein. The aromatic nature of the pyridine ring also allows for potential π-π stacking interactions.

Nitrile Group: The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor . The linear geometry and electronegativity of this group can contribute to specific directional interactions within the binding site.

While specific data from docking studies on 2-Phenyl-2-(pyridin-2-yl)acetonitrile is not publicly available, a hypothetical model of its interaction with a protein active site can be constructed. The following table outlines the probable types of interactions and the amino acid residues that would likely be involved.

Functional Group Potential Interaction Type Likely Interacting Amino Acid Residues
Phenyl GroupHydrophobic InteractionsVal, Leu, Ile, Ala, Met, Phe
π-π StackingPhe, Tyr, Trp
Pyridine RingHydrogen Bond AcceptorSer, Thr, Asn, Gln, His, Lys, Arg
π-π StackingPhe, Tyr, Trp
Nitrile GroupHydrogen Bond AcceptorSer, Thr, Asn, Gln, Arg

Further computational studies, such as molecular docking and molecular dynamics simulations, would be necessary to elucidate the precise binding mode and interaction energies of 2-Phenyl-2-(pyridin-2-yl)acetonitrile with its potential protein targets. nih.gov Such studies would provide valuable insights into its potential biological activity as a metabolite.

Applications in Organic Synthesis and Derivatives

Role as a Versatile Intermediate in Heterocycle Synthesis

The unique arrangement of an electron-withdrawing nitrile group and an electron-deficient pyridine (B92270) ring at the α-position confers distinct reactivity to 2-Phenyl-2-(pyridin-2-yl)acetonitrile, making it a valuable starting material for the synthesis of various heterocyclic systems. nih.gov

Indolizine Derivatives

2-Phenyl-2-(pyridin-2-yl)acetonitrile is a key substrate for synthesizing polysubstituted indolizines, a class of nitrogen-fused heterocycles with notable pharmaceutical applications. bu.edu.eg Several synthetic strategies have been developed to construct the indolizine core using this acetonitrile derivative.

One prominent method is a palladium-catalyzed regioselective annulation reaction with propargyl carbonates. bu.edu.egmedchemexpress.com This approach provides a direct and efficient route to polysubstituted indolizines. bu.edu.eg The reaction's regioselectivity is highly dependent on the choice of the phosphine ligand used in the catalyst system. bu.edu.egmedchemexpress.com In a specific example, the reaction achieved a 61% yield using a Pd2(dba)3/DPE-Phos catalyst system with K2CO3 as the base in a DMSO solvent at 140°C. bu.edu.eg

Another effective approach is a three-component condensation reaction involving 2-(pyridin-2-yl)acetonitrile, an aldehyde, and an isonitrile. cymitquimica.com This methodology is highly efficient for producing diversely substituted indolizines. cymitquimica.com Furthermore, a metal-free, three-component annulation reaction has been developed using 2-(pyridin-2-yl)acetonitrile, which yields cyanoindolizine derivatives in moderate yields of 51-52%. nih.gov

A metal-free cascade reaction provides another route, where 2-(pyridin-2-yl)acetonitrile acts as a carbon-nitrogen dinucleophile substrate reacting with bromonitroolefins. This domino Michael/SN2/aromatization annulation process has been shown to produce the target indolizine compound in an 85% yield. tcichemicals.commdpi.com

Synthesis of Indolizine Derivatives from 2-Phenyl-2-(pyridin-2-yl)acetonitrile

MethodKey Reagents/CatalystsConditionsYieldReference
Palladium-Catalyzed AnnulationPropargyl carbonates, Pd2(dba)3/DPE-Phos, K2CO3DMSO, 140°C, 16hUp to 61% bu.edu.eg
Three-Component CondensationAldehydes, Isonitriles-Highly efficient cymitquimica.com
Metal-Free Cascade ReactionBromonitroolefins, Na2CO3THF, 80°C, 48h85% tcichemicals.commdpi.com
Metal-Free Three-Component AnnulationYnals, Alcohols/ThiolsSolvent-free51-52% nih.gov

Diaryl Urea Derivatives

Diaryl urea derivatives are a significant class of compounds with a wide range of pharmaceutical applications, including use as anticancer agents. nih.gov While direct synthesis from 2-Phenyl-2-(pyridin-2-yl)acetonitrile is not prominently documented, the compound serves as a crucial precursor. The synthesis of diaryl ureas typically involves the reaction of an aromatic amine with an aryl isocyanate. nih.gov

The versatile nitrile group of 2-Phenyl-2-(pyridin-2-yl)acetonitrile can be chemically reduced to a primary amine, yielding 2-phenyl-2-(pyridin-2-yl)ethan-1-amine. This transformation makes it a valuable intermediate, as the resulting amine can then be utilized as a key building block in the subsequent synthesis of complex diaryl urea structures.

Pyrimidine (B1678525) Derivatives

The pyrimidine moiety is a privileged structure in medicinal chemistry, found in compounds with diverse biological activities, including antimicrobial, antiviral, and antitumor properties. dtu.dk The construction of a pyrimidine ring is most widely achieved through the condensation of an N-C-N fragment (such as an amidine, urea, or guanidine) with a 1,3-bifunctional three-carbon fragment. bu.edu.eg

2-Phenyl-2-(pyridin-2-yl)acetonitrile can serve as a potential starting material for pyrimidine derivatives. The nitrile functionality can be converted into an amidine group. This resulting amidine, containing the core N-C-N segment, can then undergo a classical cyclocondensation reaction with a suitable three-carbon component, such as a β-dicarbonyl compound, to form the substituted pyrimidine ring.

Precursor to Advanced Organic Molecules

The reactivity of the nitrile group allows for its conversion into other functional groups, providing access to a diverse array of more complex molecules and critical pharmaceutical intermediates. nih.gov

Conversion to 2-Phenyl-2-(pyridin-2-yl)acetamide and Related Structures

A fundamental transformation of 2-Phenyl-2-(pyridin-2-yl)acetonitrile is its hydrolysis to 2-Phenyl-2-(pyridin-2-yl)acetamide. This reaction is a key step in the synthesis of more advanced molecules. The conversion can be achieved with high efficiency through acid-catalyzed hydrolysis.

A documented procedure involves treating 2-Phenyl-2-(pyridin-2-yl)acetonitrile with concentrated sulfuric acid (H₂SO₄). researchgate.net The reaction mixture is stirred at ambient temperature, followed by cooling and neutralization with sodium hydroxide (NaOH) to a pH of 12. This process results in the crystallization of 2-Phenyl-2-(pyridin-2-yl)acetamide in quantitative (100%) yield. researchgate.net This acetamide is itself a versatile intermediate for pharmaceuticals and fine chemicals. rsc.org

Synthesis of Methylphenidate Intermediates

2-Phenyl-2-(pyridin-2-yl)acetonitrile is a direct precursor in the synthesis of key intermediates for Methylphenidate, a widely prescribed psychotropic medication. nih.gov The synthetic pathway involves the initial conversion of the nitrile to the corresponding acetamide, followed by the reduction of the pyridine ring.

First, 2-Phenyl-2-(pyridin-2-yl)acetonitrile is hydrolyzed to 2-Phenyl-2-(pyridin-2-yl)acetamide as described previously. researchgate.net The subsequent critical step is the hydrogenation of the pyridine ring to a piperidine ring. This reduction transforms 2-Phenyl-2-(pyridin-2-yl)acetamide into 2-phenyl-2-(piperidin-2-yl)acetamide, which is a key intermediate in the preparation of Methylphenidate and its salts. This reduction is effectively carried out using a palladium on carbon (Pd/C) catalyst in a solution of glacial acetic acid under hydrogen pressure. nih.gov The resulting 2-phenyl-2-(piperidin-2-yl)acetamide can then be further processed to yield Methylphenidate.

Catalytic Applications of 2-Phenyl-2-(pyridin-2-yl)acetonitrile

The unique structural arrangement of 2-Phenyl-2-(pyridin-2-yl)acetonitrile, featuring a basic pyridine ring and a phenyl group attached to a stereocenter, makes it and its derivatives valuable entities in the field of catalysis. These applications primarily fall into two categories: its role as a ligand in coordinating with transition metals to form catalytically active complexes, and its use as a substrate in reactions where the pyridine moiety directs selective bond activation.

Ligand in Transition Metal Catalysis

The nitrogen atom of the pyridine ring in 2-Phenyl-2-(pyridin-2-yl)acetonitrile and its derivatives possesses a lone pair of electrons, enabling it to function as a Lewis base and coordinate to transition metal centers. jscimedcentral.com This coordination is fundamental to its application as a ligand in catalysis. Pyridine and its derivatives are widely used as ligands in coordination chemistry, forming stable complexes with a variety of transition metals that can catalyze a range of organic transformations. jscimedcentral.comnih.gov

Derivatives of 2-Phenyl-2-(pyridin-2-yl)acetonitrile, particularly the 2-(pyridin-2-yl)phenyl (ppy) moiety, are recognized as prominent cyclometalating ligands. In this role, the ligand acts as a bidentate chelate, coordinating to the metal center through both the pyridine nitrogen and a carbon atom from the phenyl ring, forming a stable five-membered metallacycle. This cyclometalation imparts significant stability to the resulting complex and influences its electronic and steric properties, which are crucial for catalytic activity.

Stable complexes of the 2-(pyridin-2-yl)phenyl ligand have been formed with various transition metals, most notably rhodium(III) and platinum(II). These complexes have been investigated for their potential applications in catalysis. For instance, bis-cyclometalated rhodium(III) complexes of the type [Rh(ppy)₂L₂] have been structurally characterized. In these octahedral complexes, the two 2-(pyridin-2-yl)phenyl ligands are typically arranged with their nitrogen atoms in a trans configuration and the carbon atoms in a cis configuration. nih.gov The specific geometry and bond parameters of the coordination sphere are key determinants of the complex's catalytic performance.

Table 1. Selected Structural Data for a Representative Bis[2-(pyridin-2-yl)phenyl-κ²N,C¹]rhodium(III) Complex. nih.gov
ParameterValue
Coordination GeometryDistorted Octahedral
Ligand Configurationtrans(N,N), cis(C,C)
Rh-N(ppy) Bond Length (Å)2.030 – 2.051
Rh-C(ppy) Bond Length (Å)1.990 – 1.993
N-Rh-C Bite Angle (°)Data not available

The catalytic activity of such complexes is an area of active research. For example, related rhodium(III) complexes bearing N-phenyl-2-pyridinecarboxamide-based ligands have shown superior performance in the visible-light-driven photoregeneration of NADH. acs.org Similarly, palladium(II) complexes featuring various pyridine ligands have been used as efficient precatalysts in cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. nih.govacs.org The electronic properties of the pyridine ligand, influenced by substituents, can significantly impact the catalytic efficiency of the metal center. acs.org

Substrate in Chelate-Directed C-H Functionalization

In addition to the utility of its derivatives as ligands, the inherent structure of 2-Phenyl-2-(pyridin-2-yl)acetonitrile makes it an ideal substrate for chelate-directed C-H functionalization. This powerful strategy in organic synthesis allows for the selective conversion of otherwise unreactive C-H bonds into new C-C or C-heteroatom bonds. sci-hub.senih.gov The process relies on a directing group within the substrate that coordinates to a transition metal catalyst, positioning it in close proximity to a specific C-H bond and facilitating its activation. nih.govacs.org

In 2-Phenyl-2-(pyridin-2-yl)acetonitrile, the pyridine ring serves as an effective directing group. The nitrogen atom can coordinate to a metal catalyst, such as palladium, rhodium, or iridium, forming a metallacycle intermediate. sci-hub.se This intermediate directs the catalyst to selectively activate the ortho-C-H bonds on the adjacent phenyl ring. sci-hub.seresearchgate.net This approach has been extensively demonstrated with the closely related compound, 2-phenylpyridine. rsc.org

The general mechanism for this transformation involves several key steps:

Coordination: The pyridine nitrogen coordinates to the metal catalyst (e.g., Pd(II)).

C-H Activation: The catalyst mediates the cleavage of an ortho-C-H bond on the phenyl ring, forming a stable five-membered cyclopalladated intermediate. nih.gov

Functionalization: This intermediate then reacts with a coupling partner (e.g., through oxidative addition followed by reductive elimination) to form the functionalized product and regenerate the active catalyst. rsc.orgnih.gov

This methodology allows for a wide range of functional groups to be introduced at the ortho-position of the phenyl ring, including aryl, alkyl, and acyl groups, among others. researchgate.netrsc.orgresearchgate.net The reaction is highly regioselective, a direct consequence of the directing ability of the pyridine group. researchgate.net

Table 2. Overview of Pyridine-Directed C-H Functionalization on an Analogous Substrate (2-Phenylpyridine). researchgate.netrsc.org
TransformationCatalyst System (Example)Coupling PartnerBond Formed
ArylationPd(OAc)₂Arylboronic acids / Aryldiazonium saltsC-C (Aryl)
AcylationPd(OAc)₂ / TFAACarboxylic acidsC-C (Acyl)
AlkylationPd(OAc)₂Alkylboronic acidsC-C (Alkyl)
OxygenationPd(OAc)₂Peroxide oxidants / Acetic acidC-O

Given the proven effectiveness of the pyridine moiety as a directing group in 2-phenylpyridine, it is established that 2-Phenyl-2-(pyridin-2-yl)acetonitrile is a suitable and promising substrate for similar selective C-H functionalization reactions, providing a route to a diverse array of complex substituted molecules.

Biological and Medicinal Chemistry Relevance

Metabolite Identification and Pharmacokinetics

The study of how chemical compounds are processed within a living organism is a cornerstone of pharmacology and toxicology. Identifying metabolites is crucial for understanding a drug's efficacy, duration of action, and potential for interaction.

2-Phenyl-2-(pyridin-2-yl)acetonitrile has been identified as the primary metabolite of SC-15396. wikipedia.orgnih.gov SC-15396 is an antigastrin compound known to inhibit the secretion of gastric acid. wikipedia.orgnih.gov Metabolic studies have shown that 2-Phenyl-2-(pyridin-2-yl)acetonitrile is formed when SC-15396 is processed by the supernatant fraction of rat liver homogenates. wikipedia.orgnih.gov This characterization highlights the compound's importance in the pharmacokinetic profile of its parent drug.

Pharmacological Potential and Biological Activity of Derivatives

The core structure of 2-Phenyl-2-(pyridin-2-yl)acetonitrile serves as a valuable template for the design of new therapeutic agents. The pyridine (B92270) ring, in particular, is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous FDA-approved drugs and its ability to improve properties like biochemical potency and metabolic stability. nih.govmdpi.com Researchers have synthesized and evaluated a variety of derivatives for different therapeutic applications.

The search for novel anticancer agents is a major focus of medicinal chemistry, and derivatives containing the phenyl-pyridyl structural motif have shown considerable promise. The incorporation of a pyridine ring into a molecule can significantly enhance its cytotoxicity against cancer cell lines. nih.gov

Several studies have explored the anticancer potential of compounds structurally related to 2-Phenyl-2-(pyridin-2-yl)acetonitrile. For instance, a series of novel 2-pyridyl hexahydrocyclooctathieno[2,3-d]pyrimidine derivatives were synthesized and tested against a panel of 60 human tumor cell lines. ersnet.orgpatsnap.com A number of these compounds demonstrated potent anticancer activity at low concentrations, comparable to the established chemotherapy drug doxorubicin. ersnet.orgpatsnap.com Another study on benzo wikipedia.orgnih.govdrugbank.comtriazin-7-ones found that replacing a phenyl group with a pyrid-2-yl substituent led to an increase in cytotoxicity against the majority of cancer cell lines tested. nih.gov The pyrimidine (B1678525) nucleus is also a key feature in many clinically used anticancer agents like 5-fluorouracil. google.com Research into novel pyrimidine derivatives continues to yield compounds with significant cytotoxic and anti-proliferative activities against various cancer cell lines. google.comresearchgate.net

Table 1: Examples of Pyridyl-Containing Derivatives in Anti-Cancer Research

Compound Class Key Findings Relevant Cancer Cell Lines Citations
2-Pyridyl hexahydrocyclooctathieno[2,3-d]pyrimidines Potent anticancer activity comparable to doxorubicin. Compound 4b was selective against CNS cancer. Leukemia, Melanoma, Lung, Colon, CNS (SNB-75), Ovary, Kidney, Prostate, Breast ersnet.org, patsnap.com
Phenyl/Pyrid-2-yl Benzo wikipedia.orgnih.govdrugbank.comtriazin-7-ones Replacing a phenyl with a pyrid-2-yl group increased cytotoxicity. Various cancer cell lines from NCI-60 panel nih.gov
Tetrahydrobenzo[b]thienopyrrole Derivatives Compounds 7b and 14b showed maximum inhibitory effect, higher than reference drug CHS-828. Gastric (NUGC), Colon (DLD-1), Liver (HA22T, HEPG-2), Breast (MCF-7), Nasopharyngeal (HONE-1) acs.org
2-Amino-4-(2',5'-dimethyl-3'-furyl)-6-(aryl)-pyrimidines Some synthesized compounds possessed significant anticancer activity. Prostate cancer cell lines (DU-145) google.com

Fibrosis, the excessive scarring of tissue, is a pathological process that can lead to organ failure. There is a significant medical need for effective anti-fibrotic therapies. Structurally related compounds to 2-Phenyl-2-(pyridin-2-yl)acetonitrile have been investigated for their potential to combat fibrosis.

A key example is Pirfenidone, a pyridone-containing compound approved for the treatment of idiopathic pulmonary fibrosis (IPF). wikipedia.orgdrugbank.com Its mechanism of action is multifaceted, involving both anti-inflammatory and anti-fibrotic effects. nih.govpatsnap.com Pirfenidone is known to downregulate the production of key pro-fibrotic growth factors like transforming growth factor-beta (TGF-β) and procollagens I and II. wikipedia.orgnih.govdrugbank.com

Inspired by such findings, researchers have designed and synthesized novel derivatives with anti-fibrotic properties. A study focused on novel 2-(pyridin-2-yl) pyrimidine derivatives found that several of these compounds exhibited better anti-fibrotic activity than Pirfenidone in an in-vitro model using hepatic stellate cells. nih.gov Two compounds in particular, 12m and 12q , showed the most potent activity, effectively inhibiting collagen expression and the production of hydroxyproline, a key component of collagen. nih.gov Further research into novel analogues of pirfenidone, such as polysubstituted 1-aryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, has also yielded compounds with higher antifibrotic activity than the parent drug in animal models of pulmonary fibrosis. nih.govnih.gov These studies underscore the potential of the pyridine and related pyridone scaffolds in developing new treatments for fibrotic diseases.

Table 2: Examples of Structurally Related Compounds in Anti-Fibrotic Research

Compound/Class Mechanism/Key Findings Disease Model Citations
Pirfenidone Reduces lung fibrosis by downregulating TGF-β, procollagen (B1174764) I & II. Anti-inflammatory and antifibrotic properties. Idiopathic Pulmonary Fibrosis (IPF) wikipedia.org, nih.gov, drugbank.com
2-(Pyridin-2-yl) Pyrimidine Derivatives Compounds 12m and 12q showed IC50 values of 45.69 μM and 45.81 μM, respectively, and effectively inhibited collagen expression. Immortalized rat hepatic stellate cells (HSC-T6) nih.gov
1-Aryl-2-oxo-1,2-dihydropyridine-3-carbonitriles (Pirfenidone Analogues) Compounds IIc and IVb exhibited higher antifibrotic activity than pirfenidone. Bleomycin-induced pulmonary fibrosis in rats nih.gov
Nintedanib A tyrosine kinase inhibitor targeting PDGFR, FGFR, and VEGFR pathways involved in fibrosis. Idiopathic Pulmonary Fibrosis (IPF) nih.gov, researchgate.net

Q & A

Q. What are the key structural features and physicochemical properties of 2-Phenyl-2-(pyridin-2-yl)acetonitrile?

The compound consists of a phenyl group, a pyridinyl moiety, and a nitrile group. Key properties include:

  • Molecular formula : C₁₃H₁₀N₂
  • Molecular weight : 194.24 g/mol
  • SMILES : N#CC(c₁ccccn₁)c₁ccccc₁
  • InChIKey : CAXNYFPECZCGFK-UHFFFAOYSA-N
    Characterization via spectroscopic methods (e.g., NMR, IR) and X-ray crystallography is critical for confirming its structure. Computational tools (e.g., DFT) can predict electronic properties .

Q. What synthetic routes are commonly used to prepare 2-Phenyl-2-(pyridin-2-yl)acetonitrile?

A typical approach involves:

Condensation reactions : Reacting pyridinylacetic acid derivatives with phenylacetonitrile precursors.

Nitrile formation : Using Knoevenagel or Strecker reactions with aldehydes/ketones.
For example, ethyl 2-(pyridin-2-yl)acetate (CAS 2739-98-2) can serve as a precursor, modified via nucleophilic substitution or cyanide addition .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability studies should evaluate:

  • Thermal stability : TGA/DSC analysis.
  • Solvent compatibility : Reactivity in polar (e.g., acetonitrile) vs. non-polar solvents.
  • pH sensitivity : Hydrolysis rates in acidic/basic conditions.
    Note: Acetonitrile-based solvents may influence reaction pathways due to their coordinating properties .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing 2-Phenyl-2-(pyridin-2-yl)acetonitrile?

The ICReDD framework combines quantum chemical calculations (e.g., reaction path searches) with experimental data to predict optimal conditions:

  • Reaction enthalpy/entropy : Assess feasibility via Gibbs free energy calculations.
  • Transition-state analysis : Identify rate-limiting steps.
    For example, DFT studies on palladium-acetonitrile complexes (e.g., [Pd(CH₃CN)₄]²⁺) can model catalytic intermediates .

Q. What strategies resolve contradictions in reaction yields under varying catalytic conditions?

Contradictions often arise from:

  • Solvent effects : Acetonitrile’s coordination strength may inhibit or promote catalysis.
  • Catalyst loading : Overloading Pd catalysts can lead to side reactions.
    Methodology :
  • Use a factorial design (e.g., 2³ design) to test variables (temperature, solvent ratio, catalyst amount).
  • Analyze data via ANOVA to identify significant factors .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The pyridinyl group acts as an electron-withdrawing ligand, stabilizing intermediates in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:

  • Nitrile coordination : Enhances metal complex stability.
  • Aromatic π-stacking : Affects regioselectivity in heterocyclic syntheses.
    X-ray crystallography of related Pt(II) complexes (e.g., [Pt(acetonitrile)Cl]) provides structural insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.